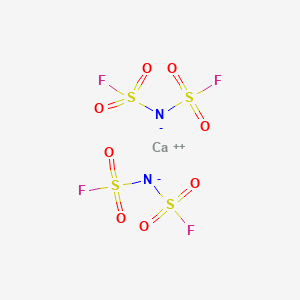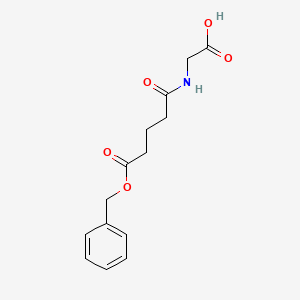
Chlorhydrate de 3-(3-chlorophényl)-2,2-diméthylpropan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, methods for synthesizing similar compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and others .
Chemical Reactions Analysis
The chemical reactions involving “3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride” are not specifically mentioned in the available resources .
Applications De Recherche Scientifique
Chlorhydrate de 1-(3-chlorophényl)pipérazine
Ce composé est connu comme un agoniste du récepteur de la sérotonine 5-HT 2c et est un métabolite de la trazodone .
1-(3-chlorophényl)pipérazine
Il a été utilisé dans la détermination des pipérazines de synthèse dans les échantillons d'urine en utilisant la GC-MS et la LC-ESI-MS. Il a également été utilisé pour étudier l'efficacité in vitro de composés nouvellement synthétisés tels que les fluoroquinolones contre Philasterides dicentrarchi .
Chlorhydrate de 1-(3-chlorophényl)-4-(3-chloropropyl)pipérazine
Ce composé arylpipérazine est un intermédiaire important dans la préparation de divers produits pharmaceutiques, tels que la trazodone, utilisée pour traiter la dépression et le stress post-traumatique .
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, acting as an agonist . This interaction can influence neurotransmitter release and signal transduction pathways. Additionally, it may interact with cytochrome P450 enzymes, affecting its metabolism and clearance from the body .
Cellular Effects
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels and activation of downstream signaling cascades . This compound may also affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function .
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to serotonin receptors, particularly the 5-HT2C receptor, leading to receptor activation and subsequent signal transduction . This activation can result in changes in intracellular calcium levels, enzyme activity, and gene expression. Additionally, it may inhibit or activate certain enzymes, such as cytochrome P450, influencing its own metabolism and the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as modulation of neurotransmitter release and improvement in behavioral outcomes . At higher doses, it can cause toxic or adverse effects, including neurotoxicity, changes in cardiovascular function, and behavioral abnormalities . Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed and excreted . The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body. Additionally, it may influence the activity of other metabolic enzymes, impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride within cells and tissues are crucial for its biological activity. It can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular distribution can influence the overall cellular response to this compound .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-4-3-5-10(12)6-9;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXZSZHNCBRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1485017.png)
![2-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485019.png)
![3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485020.png)





![Cis-3A-Aminomethyl-Tetrahydro-Furo[3,4-C]Pyrrole-5-Carboxylicacidtert-Butylester](/img/structure/B1485031.png)

![6-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1485033.png)
![(2E)-3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485034.png)
![3-[2-(2-Amino-acetylamino)-3-(2-tert-butoxycarbonyl-ethoxy)-2-(2-tert-butoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid tert-butyl ester](/img/structure/B1485035.png)
![2-[(2R,5S)-5-Isobutyl-1-propylpiperazinyl]-1-ethanol dihydrochloride](/img/structure/B1485036.png)